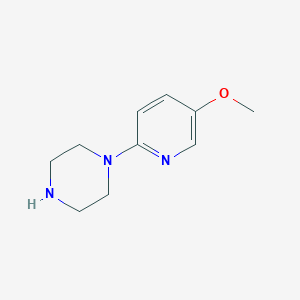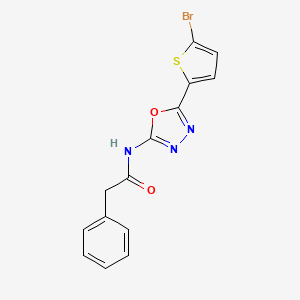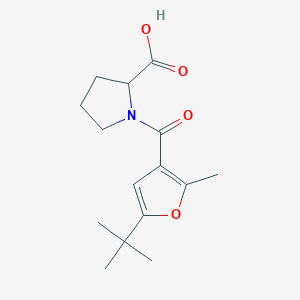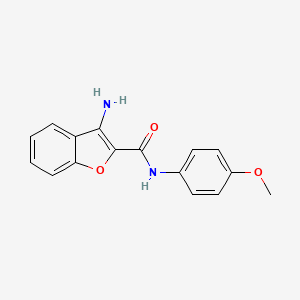![molecular formula C18H20FN3O3 B2758008 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379993-45-8](/img/structure/B2758008.png)
2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MP-10, is a synthetic compound that has been developed for scientific research purposes. This compound belongs to the class of piperidine derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments is its high potency, which allows for the study of its effects at low concentrations. However, one of the limitations of using 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One potential area of research is the development of more selective compounds that target specific receptors in the brain. Another area of research is the study of the long-term effects of 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone on the brain and its potential use in the treatment of neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the reaction of 2-fluoroanisole with 1-(2-bromoethyl)-4-(5-methylpyrimidin-2-yl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has also been studied for its potential as an anti-cancer agent.
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-10-20-18(21-11-13)25-14-6-8-22(9-7-14)17(23)12-24-16-5-3-2-4-15(16)19/h2-5,10-11,14H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJYNSJNQSPEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)


![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)
![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)

